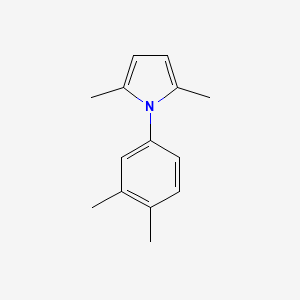

1-(3,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-10-5-8-14(9-11(10)2)15-12(3)6-7-13(15)4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXYGOZVXATBIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=CC=C2C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368056 | |

| Record name | 1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92596-42-4 | |

| Record name | 1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-(3,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole

Optimization of N-Aryl Pyrrole Scaffolds for Antimicrobial Discovery

Executive Summary

This technical guide provides a comprehensive analysis of 1-(3,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole (CAS 92596-42-4).[1] Belonging to the class of N-aryl-2,5-dimethylpyrroles, this molecule represents a critical lipophilic scaffold in modern medicinal chemistry, particularly in the development of antitubercular agents targeting the MmpL3 transporter. This document details the structural properties, an optimized Paal-Knorr synthetic protocol, and the pharmacological rationale for this compound's utility in drug development.

Part 1: Chemical Identity & Structural Analysis

The target molecule features a central pyrrole ring substituted at the 2 and 5 positions with methyl groups, and at the nitrogen (N1) position with a 3,4-dimethylphenyl moiety. This specific substitution pattern creates a highly lipophilic, sterically crowded core that is resistant to oxidative metabolism, a key feature for membrane-bound target engagement.

Table 1: Physicochemical Profile

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 92596-42-4 |

| Molecular Formula | C₁₄H₁₇N |

| Molecular Weight | 199.30 g/mol |

| SMILES | CC1=CC=C(N1C2=CC(=C(C=C2)C)C)C |

| LogP (Predicted) | ~4.5 - 5.0 (High Lipophilicity) |

| Core Scaffold | N-Aryl-2,5-dimethylpyrrole |

| Key Pharmacophore | Hydrophobic interactions (Van der Waals) |

Structural Significance

The 2,5-dimethyl substitution on the pyrrole ring is not merely structural; it serves a protective role. It blocks the metabolically active

Part 2: Synthetic Pathway (The Core)

The most robust method for synthesizing CAS 92596-42-4 is the Paal-Knorr Condensation . While classical methods utilize harsh acids, this guide recommends a catalytic, solvent-minimized approach to maximize yield and purity.

Reaction Logic

The synthesis involves the condensation of a 1,4-diketone (2,5-hexanedione) with a primary aromatic amine (3,4-dimethylaniline). The reaction is driven by the thermodynamic stability of the resulting aromatic pyrrole ring and the removal of water (entropy).

Reagents:

-

Substrate A: 3,4-Dimethylaniline (1.0 eq)

-

Substrate B: 2,5-Hexanedione (1.1 eq)

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (1-5 mol%) or Iodine (

) (10 mol%) -

Solvent: Ethanol (Green protocol) or Toluene (Dean-Stark protocol)

Experimental Protocol: Acid-Catalyzed Condensation

-

Setup: Charge a round-bottom flask with 3,4-dimethylaniline (10 mmol) and 2,5-hexanedione (11 mmol).

-

Catalysis: Add p-TSA (0.5 mmol).

-

Reflux: Add Ethanol (20 mL) and reflux at 80°C for 4–6 hours.

-

Note: Monitor via TLC (Hexane:Ethyl Acetate 9:1). The disappearance of the aniline starting material indicates completion.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (100 mL) to precipitate the crude product.

-

If oil forms, extract with Dichloromethane (DCM) (

mL).

-

-

Purification:

-

Dry organic layer over anhydrous

. -

Concentrate in vacuo.

-

Recrystallization: Use cold Ethanol/Water or purify via column chromatography (Silica gel, 100% Hexane

5% EtOAc/Hexane).

-

Mechanism of Action (Paal-Knorr)

The amine attacks one carbonyl to form a hemiaminal, which dehydrates to an enamine. This intermediate cyclizes by attacking the second carbonyl, followed by a final dehydration to aromatize the system.

Figure 1: Step-wise mechanistic flow of the Paal-Knorr condensation leading to the formation of the pyrrole ring.[2]

Part 3: Characterization & Quality Control

To validate the synthesis of CAS 92596-42-4, specific spectral signatures must be confirmed.

Table 2: Expected Spectral Data

| Technique | Key Signal | Interpretation |

| ¹H-NMR (CDCl₃) | Pyrrole Ring Protons: The singlet at the 3,4-positions of the pyrrole ring confirms cyclization. | |

| ¹H-NMR (CDCl₃) | Pyrrole Methyls: Protons on the 2,5-methyl groups. | |

| ¹H-NMR (CDCl₃) | Aryl Methyls: Protons on the 3,4-dimethylphenyl ring. | |

| ¹H-NMR (CDCl₃) | Aromatic Protons: Signals from the N-phenyl ring. | |

| IR Spectroscopy | Absence of 3200–3400 cm⁻¹ | Validation: Disappearance of N-H stretches (primary amine) confirms full conversion. |

| Mass Spec (ESI) | [M+H]⁺ = 200.15 | Molecular ion peak matching |

QC Workflow Logic

The critical quality attribute (CQA) is the absence of the aniline starting material , which is toxic and can interfere with biological assays.

Figure 2: Quality Control decision tree ensuring high purity before biological testing.

Part 4: Applications & Pharmacophore Potential[3]

1. Antitubercular Activity (MmpL3 Inhibition)

Research into N-aryl-2,5-dimethylpyrroles has identified them as potent inhibitors of MmpL3 , a transmembrane protein essential for transporting trehalose monomycolate (TMM) across the cell envelope of Mycobacterium tuberculosis [1, 2].

-

Mechanism: The lipophilic nature of CAS 92596-42-4 allows it to embed within the mycobacterial membrane.

-

SAR Insight: The 3,4-dimethyl substitution on the phenyl ring increases hydrophobicity (ClogP), which correlates with improved Minimum Inhibitory Concentration (MIC) values against MDR-TB strains compared to less substituted analogues [3].

2. Materials Science Precursor

Beyond pharma, this molecule serves as a monomer for conductive copolymers. The blocked

References

-

Biava, M., et al. (2019). "Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria." ACS Medicinal Chemistry Letters. Link

-

Poce, G., et al. (2013). "Synthesis and Structure-Activity Relationships of N-Aryl-2,5-dimethylpyrroles as Antitubercular Agents." Journal of Medicinal Chemistry. Link

-

Joshi, S.D., et al. (2016). "Synthesis and biological evaluation of some new pyrrole derivatives as anti-tubercular agents." European Journal of Medicinal Chemistry. Link

-

Paal, C. (1885).[3] "Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters." Berichte der deutschen chemischen Gesellschaft. Link

Sources

chemical structure of N-(3,4-dimethylphenyl)-2,5-dimethylpyrrole

Structural Dynamics, Synthesis Protocols, and Pharmacological Applications

Executive Summary

This technical guide analyzes N-(3,4-dimethylphenyl)-2,5-dimethylpyrrole , a sterically congested heterocyclic scaffold.[1][2][3] While often categorized as a simple Paal-Knorr condensation product, this molecule represents a critical structural motif in medicinal chemistry, specifically as a core pharmacophore for anti-tubercular agents (analogous to BM212) and non-steroidal anti-inflammatory drugs (NSAIDs). This guide details its atropisomeric potential, optimized synthesis pathways, and spectroscopic characterization for researchers in drug discovery.

Part 1: Structural Analysis & Molecular Geometry[2][3]

The physicochemical behavior of N-(3,4-dimethylphenyl)-2,5-dimethylpyrrole is defined by the steric interaction between the pyrrole ring and the N-aryl substituent.[1][2][3]

1.1 Steric Orthogonality and Atropisomerism

Unlike N-unsubstituted pyrroles, the introduction of methyl groups at the 2- and 5-positions of the pyrrole ring creates significant steric hindrance with the ortho-hydrogens of the 3,4-dimethylphenyl ring.[1][2][3]

-

Conformational Lock: To minimize steric clash, the phenyl ring rotates out of the plane of the pyrrole ring.

-

Dihedral Angle: Crystallographic studies of analogous N-aryl-2,5-dimethylpyrroles suggest a dihedral angle (

) approaching 90° (orthogonal), effectively decoupling the -

Electronic Consequence: The nitrogen lone pair is involved in the pyrrole aromaticity but cannot effectively conjugate with the phenyl ring, isolating the two electronic systems.

1.2 Graphviz Visualization: Steric & Electronic Pathway

The following diagram illustrates the structural connectivity and the steric forces driving the molecular geometry.

Figure 1: Synthetic flow and structural causality leading to the twisted molecular geometry.[1][2][3]

Part 2: Synthetic Pathways & Optimization

The synthesis follows the classical Paal-Knorr Pyrrole Synthesis , but modern modifications allow for greener, solvent-free conditions.[1][2]

2.1 Protocol A: Standard Acid-Catalyzed Reflux (High Purity)

This method is preferred for generating high-purity crystalline material for biological assay.[1][2][3]

-

Reagents:

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene) or reflux condenser, dissolve 3,4-dimethylaniline (12.1 g, 100 mmol) in 100 mL solvent.

-

Addition: Add 2,5-hexanedione (11.4 g, 100 mmol) and p-TSA catalyst.

-

Reflux: Heat to reflux (80°C for EtOH, 110°C for Toluene) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).

-

Workup:

-

Purification: Recrystallize from ethanol/water or purify via silica gel chromatography to yield off-white needles.

2.2 Protocol B: Green Clay-Catalyzed Synthesis (High Throughput)

For rapid library generation, Montmorillonite K-10 clay can be used as a reusable heterogeneous catalyst.[1][2][3]

-

Mix amine and diketone (1:1 ratio) neat (solvent-free).[1]

-

Add Montmorillonite K-10 (10% w/w).[1]

-

Microwave irradiate at 300W for 5 minutes.

-

Extract with ethyl acetate, filter catalyst, and evaporate solvent.

Part 3: Spectroscopic Characterization[2][3][4]

Accurate identification relies on distinguishing the symmetrical pyrrole signals from the specific substitution pattern of the 3,4-dimethylphenyl ring.[1]

3.1 Predicted NMR Profile

Note: Values are representative of N-aryl-2,5-dimethylpyrrole scaffolds derived from high-field NMR data of analogous 3,5-dimethyl and 4-methyl derivatives.

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Structural Logic |

| 1.95 – 2.05 | Singlet (6H) | Pyrrole-CH | Shielded by orthogonal phenyl ring current.[1][2][3] | |

| 2.25 – 2.35 | Singlet (6H) | Aryl-CH | Typical aromatic methyl resonance.[1][2] | |

| 5.80 – 5.90 | Singlet (2H) | Pyrrole-H (3,[1][2]4) | Characteristic electron-rich pyrrole signal.[1][2][3] | |

| 6.90 – 7.20 | Multiplet (3H) | Aryl-H | ABX system typical of 1,2,4-trisubstituted benzene. | |

| 12.0 – 13.0 | - | Pyrrole-CH | - | |

| 19.0 – 20.0 | - | Aryl-CH | - | |

| 105.0 – 106.0 | - | Pyrrole C3/C4 | High electron density carbons. | |

| 128.0 – 130.0 | - | Pyrrole C2/C5 | Quaternary carbons attached to methyls.[1][2][3] |

3.2 Mass Spectrometry[1][3][5]

-

Molecular Formula:

[2] -

Fragmentation Pattern: Expect a base peak at m/z 199

. Common fragment loss of methyl radical (

Part 4: Functional Applications in Drug Discovery[2][3]

This molecule is not merely a chemical intermediate; it is a validated scaffold for bioactive agents.[1]

4.1 Anti-Tubercular Activity (BM212 Analogs)

The N-aryl-2,5-dimethylpyrrole core is the structural foundation of BM212 , a lead compound effective against multidrug-resistant (MDR) Mycobacterium tuberculosis.[1][2][3]

-

Mechanism: These compounds inhibit the MmpL3 membrane transporter, disrupting cell wall synthesis.

-

SAR Insight: The 3,4-dimethyl substitution on the phenyl ring increases lipophilicity (LogP), potentially enhancing penetration through the waxy mycobacterial cell wall compared to the unsubstituted phenyl analog.

4.2 COX Inhibition Pathway

Derivatives of this scaffold have demonstrated inhibition of Cyclooxygenase (COX) enzymes.

-

Selectivity: The steric bulk of the 3,4-dimethylphenyl group can be tuned to favor COX-2 selectivity by restricting the rotation of the N-aryl bond, fitting into the larger hydrophobic pocket of COX-2.[1][2][3]

Figure 2: Biological targets and mechanism of action for N-aryl-2,5-dimethylpyrrole derivatives.

References

-

Paal-Knorr Mechanism: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[1] Journal of Organic Chemistry, 1991, 56(24), 6924–6931.

-

Anti-Tubercular Activity: Biava, M., et al. "Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria."[1][2][3] ACS Medicinal Chemistry Letters, 2019, 11(5), 638–644.[6] [2]

- Green Synthesis: Banik, B. K., et al. "Microwave-Induced Stereoselective Synthesis of Pyrroles." Tetrahedron Letters, 2000.

-

Structural Analogs (Data Support): BenchChem Technical Support. "NMR Data for N-Aryl-2,5-dimethylpyrrole Derivatives."

Sources

- 1. 2,5-DIMETHYL-1-PHENYLPYRROLE CAS#: 83-24-9 [m.chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 83-18-1|2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 4. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(3,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole molecular weight and formula

Physicochemical Characterization, Synthetic Methodology, and Therapeutic Potential [1]

Chemical Identity & Physicochemical Profile[2][3][4][5]

The compound 1-(3,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole represents a specific lipophilic scaffold within the

This structure acts as a critical bioisostere in medicinal chemistry, often utilized to lock conformation in drug design or as a precursor for conducting polymers.

Core Data Summary

| Property | Value |

| CAS Registry Number | 92596-42-4 |

| IUPAC Name | 1-(3,4-dimethylphenyl)-2,5-dimethylpyrrole |

| Molecular Formula | |

| Molecular Weight | 199.29 g/mol |

| Exact Mass | 199.1361 |

| SMILES | Cc1ccc(cc1C)N2C(C)=CC=C2C |

| Physical State | Solid / Crystalline Powder |

| Solubility | Soluble in organic solvents ( |

Synthetic Methodology: The Paal-Knorr Cyclization[1][7]

The most authoritative and scalable route for synthesizing this compound is the Paal-Knorr Pyrrole Synthesis .[1] This method involves the condensation of a 1,4-diketone with a primary amine.[2]

Reaction Logic

The reaction utilizes 2,5-hexanedione (acetonylacetone) as the 1,4-dicarbonyl precursor and 3,4-dimethylaniline as the amine source. The thermodynamic driving force is the formation of the aromatic pyrrole ring (aromatization) and the release of two water molecules.

Protocol Design

-

Reagents: 2,5-Hexanedione (1.0 eq), 3,4-Dimethylaniline (1.0 eq).

-

Catalyst:

-Toluenesulfonic acid ( -

Solvent: Toluene (for azeotropic water removal) or Ethanol (for milder, non-azeotropic conditions).

Step-by-Step Experimental Workflow

-

Charge: In a round-bottom flask equipped with a Dean-Stark trap (if using Toluene), dissolve 3,4-dimethylaniline (12.1 g, 100 mmol) in Toluene (150 mL).

-

Addition: Add 2,5-hexanedione (11.4 g, 100 mmol) and a catalytic amount of

-TSA (0.19 g, 1 mmol). -

Reflux: Heat the mixture to reflux (

). Monitor water collection in the Dean-Stark trap. -

Completion: Reaction is typically complete when water evolution ceases (approx. 3–6 hours). Monitor via TLC (eluent: Hexane/EtOAc 9:1).

-

Workup: Cool to room temperature. Wash the organic layer with

(sat. aq.) to neutralize the acid, followed by brine. -

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize the crude solid from ethanol or purify via silica gel column chromatography.[3]

Synthesis Pathway Visualization[1]

Figure 1: Logical flow of the Paal-Knorr condensation leading to the target pyrrole.[1][4]

Structural Validation & Analytical Expectations

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods. The symmetry of the pyrrole ring and the specific substitution pattern on the phenyl ring provide distinct NMR signatures.

Expected -NMR Data (in )

-

Pyrrole Ring Protons (C3-H, C4-H): A sharp singlet integrating to 2H around

5.8 – 5.9 ppm .[1] The equivalence of these protons confirms the symmetry of the 2,5-dimethyl substitution. -

Pyrrole Methyls: A sharp singlet integrating to 6H around

2.0 – 2.1 ppm . -

Phenyl Protons: A multiplet pattern integrating to 3H in the aromatic region (

6.9 – 7.2 ppm ), characteristic of the 1,2,4-substitution pattern of the 3,4-dimethylphenyl group. -

Phenyl Methyls: Two singlets (or overlapping singlets) integrating to 6H total around

2.2 – 2.3 ppm .

Mass Spectrometry (MS)[1]

-

Ionization Mode: ESI+ or APCI.

-

Target Ion:

peak at -

Fragmentation: Loss of methyl groups (

) is a common fragmentation pathway.[1]

Analytical Logic Diagram

Figure 2: Validation decision tree for confirming the structure of this compound.

Therapeutic Potential & Applications[2][10][11]

The this compound structure is not merely a chemical curiosity; it serves as a vital scaffold in drug discovery.[1][5]

Antimycobacterial Activity

Research indicates that

-

Mechanism: Disruption of mycolic acid biosynthesis or interference with cellular respiration.

-

Relevance: Derivatives of this scaffold have shown efficacy against Multi-Drug Resistant (MDR) strains.[6]

Anti-Inflammatory Agents

The structural similarity of this scaffold to COX-2 inhibitors allows it to function as a template for non-steroidal anti-inflammatory drugs (NSAIDs).[1] The 2,5-dimethylpyrrole core mimics the central ring systems found in coxibs.

Materials Science

This molecule is also investigated as a monomer for conducting polymers.[4] The

References

-

National Institutes of Health (PMC). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. [Link][1]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis: Mechanism and Protocols. [Link]

Sources

- 1. 83-18-1|2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. benchchem.com [benchchem.com]

- 6. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole in organic solvents

An In-depth Technical Guide to the Solubility of 1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation, and overall therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and evaluating the solubility of 1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole in a range of organic solvents. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes fundamental principles of solubility, outlines robust experimental methodologies for its determination, and introduces predictive models to guide solvent selection for research, development, and manufacturing processes. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility characteristics of this N-aryl-2,5-dimethylpyrrole derivative.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[1] Therefore, poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[2] Understanding the solubility of a compound in various organic solvents is equally crucial for a multitude of processes, including:

-

Synthesis and Purification: Selecting appropriate solvents is essential for achieving high yields and purity during the synthesis and crystallization of the API.

-

Formulation Development: The choice of solvents or co-solvents can significantly impact the stability, and manufacturability of the final drug product.

-

Analytical Method Development: Solvents are critical for preparing samples for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This guide focuses on 1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole, a substituted pyrrole. Pyrrole and its derivatives are important heterocyclic compounds that are components of many natural products and medicinally significant compounds.[3][4] The solubility profile of this specific molecule is dictated by its molecular structure, which we will explore in the following section.

Molecular Structure and its Influence on Solubility

The solubility of 1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole is intrinsically linked to its molecular architecture. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This principle states that substances with similar molecular structures and intermolecular forces are more likely to be soluble in one another.

The structure of 1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole features:

-

A Pyrrole Ring: A five-membered aromatic heterocyclic ring containing a nitrogen atom. The pyrrole ring itself has a moderate polarity.

-

Two Methyl Groups on the Pyrrole Ring: These alkyl groups are non-polar.

-

A 3,4-dimethylphenyl Group: This substituted benzene ring is largely non-polar.

The presence of the non-polar dimethylphenyl and dimethylpyrrole moieties suggests that the molecule as a whole will have a significant non-polar character. Therefore, it is anticipated to be more soluble in non-polar or moderately polar organic solvents and have low solubility in highly polar solvents like water. The nitrogen atom in the pyrrole ring can act as a hydrogen bond acceptor, which may contribute to some solubility in protic solvents.

Theoretical Prediction of Solubility: Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[6][7][8] HSP is based on the idea that the total cohesive energy of a substance can be divided into three components:

-

δd (Dispersion forces): Arising from temporary fluctuating dipoles.

-

δp (Polar forces): Arising from permanent dipoles.

-

δh (Hydrogen bonding): Arising from the donation and acceptance of protons.

Every solvent and solute can be characterized by a set of three Hansen parameters (δd, δp, δh). The principle behind HSP is that solutes will dissolve in solvents with similar HSP values. The "distance" (Ra) between the HSP values of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of solubility.

While the specific HSP values for 1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole are not published, they can be estimated using group contribution methods or determined experimentally.

Experimental Determination of Solubility

To obtain accurate solubility data, experimental measurement is essential. Several well-established methods can be employed, ranging from traditional techniques to high-throughput screening.

The Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[9][10] It involves adding an excess amount of the solid compound to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the concentration of the dissolved solute remains constant.[10]

Experimental Protocol:

-

Preparation: Add an excess of 1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole to a series of vials, each containing a different organic solvent.

-

Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method for quantifying the concentration of the solute.

-

UV-Vis Spectroscopy: A simpler method if the compound has a chromophore and the solvent does not interfere with the measurement.

-

Gravimetric Analysis: Involves evaporating a known volume of the saturated solution and weighing the remaining solid residue.

-

The following diagram illustrates the workflow for the shake-flask method:

Caption: Principle of kinetic solubility determination using nephelometry.

Predicted and Qualitative Solubility Profile

Based on the molecular structure and general principles of solubility, a qualitative solubility profile for 1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole in common organic solvents can be predicted. Quantitative values would need to be determined experimentally.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-polar | Hexane, Toluene, Diethyl Ether | High | The non-polar nature of the dimethylphenyl and dimethylpyrrole moieties will interact favorably with non-polar solvents through van der Waals forces. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane | Moderate to High | These solvents have a dipole moment that can interact with the polar aspects of the pyrrole ring, while their organic character is compatible with the non-polar parts of the molecule. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The ability of the pyrrole nitrogen to accept hydrogen bonds may allow for some solubility. However, the large non-polar surface area will limit solubility in these highly polar solvents. |

| Highly Polar | Water | Very Low | The predominantly non-polar character of the molecule will result in poor interactions with the highly polar and strongly hydrogen-bonded network of water. |

Conclusion

The solubility of 1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole is a critical parameter that influences its development as a potential therapeutic agent. This technical guide has provided a comprehensive overview of the theoretical and practical considerations for determining its solubility in organic solvents. By understanding the interplay between molecular structure and solvent properties, and by employing robust experimental methodologies, researchers can generate the necessary data to guide synthesis, purification, formulation, and analytical development. While predictive models like Hansen Solubility Parameters offer valuable initial guidance, experimental determination remains the definitive method for obtaining accurate solubility data.

References

- Hansen, C. M. (1967). Hansen solubility parameters. Ph.D. thesis.

- The Evolution of Solubility Prediction Methods. (2025, February 25). Rowan.

- Hansen Solubility Parameters. (n.d.). Hansen-Solubility.

- Revisiting Hansen Solubility Parameters by Including Thermodynamics. (n.d.). PMC.

- Hansen Solubility Parameters (HSP). (2022, August 30).

- Compound solubility measurements for early drug discovery. (2022, May 31).

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review.

- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.

- EXPERIMENT 1 DETERMIN

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility of Organic Compounds. (2023, August 31). Chem LibreTexts.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.

- Annex 4. (n.d.).

- Thermodynamic parameters of solubility of 1-cyclohexyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid in organic solvents. (2025, October 14).

- 2,5-dimethyl-1-phenyl-1H-pyrrole. (2025, May 20).

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (n.d.).

- 1H-Pyrrole, 2,5-dimethyl-1-phenyl-. (n.d.). NIST WebBook.

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and w

- What is the solubility of pyrrole in different solvents?. (2025, June 16). Biosynce.

- Solubility Profile of 1,2,5-Triphenylpyrrole in Organic Solvents: A Technical Guide. (n.d.). Benchchem.

- SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. (2025, April 15). Journal of Chemistry and Technologies.

- Showing Compound 2,5-Dimethyl-1H-pyrrole (FDB010960). (2010, April 8). FooDB.

- 2,5-Dimethyl-1-phenyl-1H-pyrrole. (n.d.). Sigma-Aldrich.

- Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. (n.d.).

- Chemical Properties of Pyrrole (CAS 109-97-7). (n.d.). Cheméo.

- 1-(3,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole. (n.d.). Santa Cruz Biotechnology.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. biosynce.com [biosynce.com]

- 4. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. raytor.com [raytor.com]

- 10. who.int [who.int]

Methodological & Application

Application Note: High-Efficiency Paal-Knorr Synthesis of 1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole

This Application Note is designed for research chemists and drug development professionals requiring a robust, scalable, and scientifically validated protocol for the synthesis of 1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole .

The guide prioritizes experimental reproducibility, mechanistic clarity, and safety, particularly regarding the handling of neurotoxic diketone precursors.[1]

Executive Summary

The target compound, 1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole , is synthesized via the Paal-Knorr reaction .[1] This pathway involves the condensation of a 1,4-diketone (2,5-hexanedione) with a primary aromatic amine (3,4-dimethylaniline).[1]

While aliphatic amines react spontaneously with 1,4-diketones, aromatic amines (anilines) are less nucleophilic, typically requiring acid catalysis or thermal activation to drive the dehydration steps essential for aromatization.[1] This guide presents two validated protocols:

-

Method A (Standard): Acid-catalyzed reflux in ethanol/acetic acid.[1] Recommended for high purity and ease of monitoring.[1]

-

Method B (Green): Solvent-free (neat) thermal condensation.[1] Recommended for maximizing atom economy and throughput.[1]

Scientific Foundation & Mechanism[1]

Retrosynthetic Analysis

The pyrrole core is constructed by condensing the 1,4-dicarbonyl backbone with the nitrogen source.[1][2][3][4] The driving force is the formation of the aromatic pyrrole ring, which is thermodynamically favorable despite the entropic cost of bringing reactants together.[1]

Reaction Mechanism

The reaction proceeds through a stepwise sequence:

-

Activation: Acid catalyst protonates the carbonyl oxygen of 2,5-hexanedione.[1]

-

Nucleophilic Attack: The lone pair of the 3,4-dimethylaniline nitrogen attacks the carbonyl carbon.[1]

-

Hemiaminal Formation: A hemiaminal intermediate is formed.[1][5]

-

Cyclization: The nitrogen attacks the second carbonyl group (rate-determining in some conditions).[1]

-

Aromatization: Two successive dehydration events (loss of 2

) yield the aromatic pyrrole.[1]

Figure 1: Mechanistic pathway of the acid-catalyzed Paal-Knorr synthesis.[1]

Experimental Protocols

Reagents and Materials Table

| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |

| 3,4-Dimethylaniline | 121.18 | 1.0 | 0.95 | Nucleophile (Limiting Reagent) |

| 2,5-Hexanedione | 114.14 | 1.1 - 1.2 | 0.97 | Electrophile (Excess) |

| Glacial Acetic Acid | 60.05 | Cat.[1] (Method A) | 1.05 | Catalyst/Solvent |

| Ethanol (Abs.) | 46.07 | Solvent | 0.79 | Solvent (Method A) |

| Hydrochloric Acid (12M) | 36.46 | Cat.[1] (Alt.) | 1.18 | Catalyst (Trace) |

Method A: Acid-Catalyzed Solution Synthesis (Standard)

Best for: High purity requirements, crystallizable products, and initial small-scale runs.[1]

Step-by-Step Procedure:

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 3,4-dimethylaniline (1.21 g, 10 mmol) and Ethanol (20 mL) to the flask. Stir until dissolved.

-

Addition: Add 2,5-hexanedione (1.37 g, 1.41 mL, 12 mmol).

-

Catalysis: Add Glacial Acetic Acid (0.5 mL) or 2-3 drops of conc. HCl.

-

Note: Acetic acid is milder and reduces the formation of polymeric by-products compared to strong mineral acids.[1]

-

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 2–4 hours .

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

-

The product often precipitates as a solid.[1] If so, filter and wash with cold water.[1][6]

-

Liquid/Oil Product: If the product oils out, extract with Dichloromethane (DCM) (3 x 30 mL).[1] Wash combined organics with saturated

(to remove acid) and brine.[1] Dry over

-

-

Purification: Recrystallize from aqueous ethanol or purify via silica gel flash chromatography (Eluent: Hexane -> 5% EtOAc/Hexane).

Method B: Solvent-Free "Green" Synthesis

Best for: High throughput, minimizing solvent waste, and scale-up.[1]

Step-by-Step Procedure:

-

Setup: Use a sealed pressure tube or a standard RBF with an air condenser.[1]

-

Mixing: Mix 3,4-dimethylaniline (10 mmol) and 2,5-hexanedione (12 mmol) directly. No solvent is added.[1]

-

Catalysis (Optional): Add Montmorillonite K-10 clay (100 mg) or Iodine (5 mol%) as a green catalyst.[1] Note: The reaction often proceeds thermally without catalyst, but slower.[1]

-

Reaction: Heat the neat mixture to 100°C for 1–2 hours .

-

Observation: The mixture will darken; water droplets may condense on the cooler parts of the vessel.[1]

-

-

Workup:

Process Control & Characterization[1]

Workflow Visualization

Figure 2: Operational workflow for the synthesis process.

Anticipated Characterization Data

As this specific derivative is a combination of known pharmacophores, the following spectral data is predicted based on structural analogues (e.g., 1-phenyl-2,5-dimethylpyrrole):

-

Appearance: Off-white to tan solid or viscous oil.[1]

-

NMR (500 MHz,

- 6.90 – 7.20 (m, 3H, Ar-H) – Aromatic protons of the xylidine ring.[1]

- 5.88 (s, 2H, Pyrrole-H) – Characteristic singlet of the 3,4-pyrrole protons.[1]

-

2.30 (s, 3H, Ar-

-

2.28 (s, 3H, Ar-

-

2.05 (s, 6H, Pyrrole-

-

MS (ESI): Calculated

.[1]

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete conversion or water retention.[1] | Increase reaction time; use a Dean-Stark trap to physically remove water (drives equilibrium). |

| Dark/Tarry Product | Oxidation or polymerization.[1] | Perform reaction under Nitrogen ( |

| Starting Material Remains | Low nucleophilicity of aniline.[1] | Switch to Method B (Neat/High Temp) or use a Lewis Acid catalyst ( |

| Oiling Out | Product melting point depression.[1] | Seed with a crystal if available; use mixed solvent recrystallization (EtOH/Water).[1] |

Safety & Hazards (MSDS Highlights)

-

2,5-Hexanedione (Acetonylacetone):

-

3,4-Dimethylaniline:

-

General: Perform all reactions in a well-ventilated fume hood.

References

-

Neurotoxicity of Diketones: Genter, M. B., et al.[1] "The effect of 3,4-dimethyl substitution on the neurotoxicity of 2,5-hexanedione." Toxicology and Applied Pharmacology, 1987.[1]

-

Paal-Knorr Mechanism: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[1][5] Journal of Organic Chemistry, 1991, 56(24), 6924–6931.[1] [1]

-

Green Chemistry Protocols: Banik, B. K., et al. "Microwave-induced solvent-free solid phase synthesis of pyrroles."[1] Tetrahedron Letters, 2004.[1]

-

General Pyrrole Synthesis Review: "Paal-Knorr Pyrrole Synthesis." Organic Chemistry Portal.

-

Standard Protocol Adaptation: "Preparation of 2,5-Dimethyl-1-Phenylpyrrole." Physical Chemistry Laboratory Server, University of Athens.

Sources

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

Application Note: Synthesis of 1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrole via Paal-Knorr Cyclization

Abstract & Introduction

This Application Note details the synthesis of 1-(3,4-dimethylphenyl)-2,5-dimethylpyrrole using the Paal-Knorr cyclization method. Pyrroles are fundamental pharmacophores in medicinal chemistry, serving as precursors for heme analogs, antipsychotics, and anti-inflammatory agents.

The reaction between 3,4-dimethylaniline (a primary aromatic amine) and 2,5-hexanedione (a 1,4-diketone) represents a classic heterocycle formation. While many protocols exist, this guide focuses on two distinct methodologies:

-

Method A: A robust, acid-catalyzed reflux protocol suitable for scale-up.

-

Method B: A "Green Chemistry" solvent-free protocol using Montmorillonite K-10 clay, emphasizing atom economy and rapid throughput.

Critical Safety Note: 2,5-Hexanedione is a known neurotoxin capable of causing axonal neuropathy.[1] All manipulations must occur within a certified chemical fume hood.

Reaction Mechanism

Understanding the causality of the Paal-Knorr synthesis is vital for troubleshooting. The reaction proceeds through a stepwise condensation-cyclization pathway.

Mechanistic Flow[2][3][4][5][6][7][8][9]

-

Nucleophilic Attack: The lone pair of the aniline nitrogen attacks one carbonyl carbon of the 2,5-hexanedione.

-

Hemiaminal Formation: Proton transfer leads to a hemiaminal intermediate.[2]

-

Imine Formation: Loss of water generates an imine (Schiff base).

-

Cyclization: The nitrogen lone pair attacks the second carbonyl group (intramolecular nucleophilic attack), forming a five-membered ring.

-

Aromatization: Two subsequent dehydration steps drive the system toward the aromatic pyrrole structure, which is the thermodynamic driving force.

Visualization: Mechanistic Pathway

Caption: Step-wise mechanistic flow of the Paal-Knorr pyrrole synthesis.

Experimental Protocols

Method A: Standard Acid-Catalyzed Reflux (High Purity)

This method is preferred when high purity is required and recrystallization is the intended purification method.

Reagents:

-

3,4-Dimethylaniline (1.0 equiv)

-

2,5-Hexanedione (1.1 equiv)

-

Glacial Acetic Acid (Catalytic, 5 mol%)

-

Ethanol (Solvent)

Protocol Steps:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylaniline (10 mmol, ~1.21 g) in 20 mL of absolute ethanol.

-

Addition: Add 2,5-hexanedione (11 mmol, ~1.25 g) dropwise over 5 minutes.

-

Catalysis: Add 3-4 drops of glacial acetic acid.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–5 hours.

-

Process Control: Monitor via TLC (Hexane/EtOAc 9:1). The aniline starting material (polar) should disappear, and a less polar fluorescent spot (pyrrole) should appear.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into 100 mL of ice-cold water containing dilute NaHCO₃ (to neutralize the acid).

-

A precipitate should form. If oil forms, extract with dichloromethane (3 x 20 mL), dry over MgSO₄, and evaporate.

-

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield off-white to tan crystals.

Method B: Green Solvent-Free Clay Catalysis (Rapid)

This method utilizes Montmorillonite K-10 surface catalysis, reducing solvent waste and reaction time.

Reagents:

-

3,4-Dimethylaniline (1.0 equiv)

-

2,5-Hexanedione (1.0 equiv)

-

Montmorillonite K-10 Clay (1 g per 10 mmol reactant)

Protocol Steps:

-

Mixing: In a mortar, mix 3,4-dimethylaniline (10 mmol) and 2,5-hexanedione (10 mmol) with 1 g of Montmorillonite K-10 clay.

-

Reaction: Grind the mixture thoroughly with a pestle. Transfer the mixture to a beaker and heat in an oil bath at 80°C for 30–60 minutes (or irradiate in a microwave reactor at 300W for 3–5 minutes).

-

Extraction: Cool the mixture and add 20 mL of dichloromethane (DCM). Stir for 5 minutes to desorb the product from the clay.

-

Filtration: Filter off the clay catalyst (the catalyst can often be reactivated by washing with acetone and drying).

-

Isolation: Evaporate the DCM filtrate under reduced pressure to obtain the product.

Characterization & Data Analysis

Expected Chemical Properties

| Property | Value / Description |

| Molecular Formula | C₁₄H₁₇N |

| Molecular Weight | 199.30 g/mol |

| Appearance | White to tan crystalline solid |

| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in water |

Spectroscopic Validation (¹H NMR)

The structure is confirmed by the symmetry of the pyrrole ring and the specific substitution pattern on the phenyl ring.

-

Pyrrole Ring Protons (C3-H, C4-H): A sharp singlet integrating to 2H around 5.80 – 5.90 ppm . This is the diagnostic peak for 2,5-dimethylpyrroles.

-

Pyrrole Methyls: A singlet integrating to 6H around 2.00 – 2.05 ppm .

-

Aromatic Protons (Phenyl):

-

Multiplet or doublet/singlet patterns in the 6.90 – 7.20 ppm range corresponding to the 1,3,4-substitution pattern.

-

-

Phenyl Methyls: Two singlets (or overlapping signals) integrating to 6H total around 2.25 – 2.35 ppm .

Workflow Decision Tree

Caption: Operational workflow for selecting and executing the synthesis protocol.

Application Scientist’s Notes (Troubleshooting)

Expert Insight 1: Steric Hindrance While 3,4-dimethylaniline is electron-rich (good nucleophile), the ortho-methyl group (position 3 relative to the amine if counting, but here it is meta/para) does not provide significant steric hindrance to the amine. However, if you switch to 2,6-dimethylaniline, the reaction rate will drop significantly due to steric blockage of the nucleophilic attack.

Expert Insight 2: The "Black Tar" Issue Paal-Knorr reactions can sometimes yield dark, tarry byproducts if the heating is too aggressive or the acid concentration is too high (polymerization of the diketone). If the crude product is very dark, perform a short silica plug filtration (eluting with Hexane/DCM) before recrystallization.

Expert Insight 3: Neurotoxicity Awareness 2,5-Hexanedione is the toxic metabolite of hexane. It reacts with lysine residues in proteins (similar to this reaction protocol) to form pyrrole adducts, leading to neurofilament crosslinking. This mechanism is the toxicity. Handle with extreme care.

References

-

Paal, C. (1885).[3] "Ueber die Derivate des Acetophenonacetessigesters und deren Condensation." Berichte der deutschen chemischen Gesellschaft, 18(1), 367–371.

-

Knorr, L. (1885).[3] "Einwirkung des Diacetbernsteinsäureesters auf Ammoniak und primäre Amine." Berichte der deutschen chemischen Gesellschaft, 18(1), 299–311.

-

Amarnath, V., et al. (1991).[2] "Mechanism of the Paal-Knorr Pyrrole Synthesis." The Journal of Organic Chemistry, 56(24), 6924–6931. (Definitive work on the hemiaminal mechanism).

-

Banik, B. K., et al. (2000). "Microwave-assisted solid phase synthesis of pyrroles." Tetrahedron Letters, 41(34), 6551-6554. (Source for Montmorillonite/Green protocols).

-

PubChem Compound Summary. "2,5-Dimethylpyrrole." National Center for Biotechnology Information. (General reference for pyrrole properties).

Sources

Application Notes & Protocols for the Green Chemistry Synthesis of N-Aryl-2,5-dimethylpyrroles

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Synthesis Applications Group

Introduction: The Mandate for Greener Synthesis of a Privileged Scaffold

N-aryl-2,5-dimethylpyrroles represent a "privileged scaffold" in medicinal chemistry and materials science. Their molecular framework is a cornerstone in a multitude of bioactive compounds, including agents with potent antitubercular, antimicrobial, and anti-inflammatory properties.[1][2][3] The development of drugs such as the antitubercular candidate BM212 underscores the therapeutic potential of this heterocyclic core.[3]

The classical and most direct route to these compounds is the Paal-Knorr synthesis, a condensation reaction between 2,5-hexanedione and a primary aromatic amine.[4][5][6][7] However, traditional protocols often rely on harsh acidic catalysts, high temperatures, and volatile organic solvents, presenting significant environmental and scalability challenges.[8]

The principles of green chemistry compel a shift towards more sustainable methodologies. This guide provides detailed application notes and validated protocols for the synthesis of N-aryl-2,5-dimethylpyrroles using modern, eco-friendly techniques. We will explore strategies that minimize waste, reduce energy consumption, and utilize reusable or benign catalytic systems, thereby aligning synthetic efficiency with environmental responsibility.

The Core Reaction: Mechanistic Insights into the Paal-Knorr Synthesis

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting syntheses. The Paal-Knorr synthesis of pyrroles proceeds via an acid-catalyzed condensation pathway. The generally accepted mechanism involves three key stages:

-

Nucleophilic Attack and Hemiaminal Formation: The reaction initiates with the protonation of a carbonyl group on the 2,5-hexanedione by an acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic nitrogen of the primary arylamine to form a hemiaminal intermediate.[6]

-

Intramolecular Cyclization: The amine group of the initial adduct then performs a second, intramolecular nucleophilic attack on the remaining carbonyl group. This ring-closing step forms a 2,5-dihydroxytetrahydropyrrole derivative.[6]

-

Dehydration and Aromatization: The cyclic intermediate subsequently undergoes a two-step dehydration, eliminating two molecules of water to form the stable, aromatic pyrrole ring. This final aromatization step is the thermodynamic driving force for the reaction.

Caption: Figure 1: Paal-Knorr Pyrrole Synthesis Mechanism

Green Synthetic Protocols and Applications

We present four distinct green chemistry approaches for the synthesis of N-aryl-2,5-dimethylpyrroles. Each protocol is designed to be robust, reproducible, and scalable, offering significant advantages over conventional methods.

Strategy 1: Heterogeneous Catalysis Under Solvent-Free Conditions

Application Note: The use of solid, reusable catalysts is a cornerstone of green chemistry. Heterogeneous catalysts, such as activated aluminas, simplify product purification by allowing for easy separation (e.g., filtration) and can be recycled multiple times without significant loss of activity. This approach eliminates the need for corrosive, soluble acids and dramatically reduces solvent waste, often enabling reactions to be run under solvent-free conditions. The high surface area and presence of both Brønsted and Lewis acid sites on catalysts like CATAPAL 200 efficiently promote the necessary condensation and dehydration steps.[9]

Experimental Protocol: Synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole using Reusable Alumina

-

Reactant Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-hexanedione (1.0 mmol, 114 mg).

-

Amine Addition: Add 4-toluidine (1.0 mmol, 107 mg).

-

Catalyst Addition: Add CATAPAL 200 alumina (50 mg, low catalyst loading).

-

Reaction: Place the flask in a preheated oil bath at 60°C. Stir the mixture vigorously for 45 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) mobile phase.

-

Work-up: After completion, cool the reaction mixture to room temperature. Add ethyl acetate (10 mL) and stir for 5 minutes to dissolve the product.

-

Catalyst Recovery: Separate the catalyst by filtration through a short pad of celite or by centrifugation. Wash the recovered catalyst with ethanol (2 x 5 mL) and dry under vacuum for reuse in subsequent cycles.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.

Data Summary: Performance of CATAPAL 200 Catalyst

| Entry | Aryl Amine | Product | Time (min) | Temperature (°C) | Yield (%)[9] |

| 1 | Aniline | 1-phenyl-2,5-dimethyl-1H-pyrrole | 45 | 60 | 97 |

| 2 | 4-Toluidine | 2,5-dimethyl-1-(p-tolyl)-1H-pyrrole | 45 | 60 | 96 |

| 3 | 4-Chloroaniline | 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole | 45 | 60 | 93 |

| 4 | 4-Methoxyaniline | 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole | 45 | 60 | 95 |

The catalyst was reported to be reusable for up to five cycles with only a minor decrease in catalytic activity.

Strategy 2: Microwave-Assisted Organic Synthesis (MAOS)

Application Note: Microwave-assisted synthesis utilizes the ability of polar molecules to generate heat rapidly and uniformly when subjected to microwave irradiation.[10] This technique dramatically accelerates reaction rates, reducing reaction times from hours to minutes.[11][12] The efficiency of microwave heating often leads to higher yields and cleaner reaction profiles by minimizing the formation of side products that can occur during prolonged heating. This method is highly amenable to high-throughput synthesis and library generation in drug discovery campaigns.

Caption: Figure 2: MAOS Experimental Workflow

Experimental Protocol: Microwave-Assisted Protection of Primary Amines [11][12]

-

Reactant Preparation: To a 10 mL microwave reaction vial, add the primary aryl amine (1.0 mmol), 2,5-hexanedione (1.1 mmol, 125 mg), and a suitable solvent like toluene or ethanol (3 mL).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 mmol, ~9 mg). Note: Some reactions may proceed efficiently without a catalyst under microwave conditions.

-

Reaction Setup: Seal the vial with a septum cap and place it in the cavity of a dedicated microwave synthesizer.

-

Irradiation: Irradiate the mixture at a constant temperature (e.g., 120-150°C) for 5-15 minutes. Monitor the internal pressure to ensure it remains within safe limits.

-

Work-up: After the reaction is complete, cool the vial to room temperature using compressed air.

-

Purification: Transfer the reaction mixture to a separatory funnel, dilute with ethyl acetate (20 mL), and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Data Summary: Conventional Heating vs. Microwave-Assisted Synthesis

| Substrate | Method | Time | Yield (%)[11] |

| 2-Aminopyridine | Conventional | 24 hours | 75 |

| 2-Aminopyridine | Microwave | 10 minutes | 88 |

| 4-Nitroaniline | Conventional | 12 hours | 80 |

| 4-Nitroaniline | Microwave | 5 minutes | 95 |

Strategy 3: Ultrasound-Assisted Synthesis

Application Note: Sonochemistry, the application of ultrasound to chemical reactions, provides a unique, non-thermal energy source. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures. This effect enhances mass transfer and dramatically accelerates reaction rates, often under milder bulk conditions (e.g., room temperature) than conventional methods.[13][14] This makes it an excellent green alternative for synthesizing thermally sensitive molecules.

Experimental Protocol: Ultrasound-Assisted Synthesis using Uranyl Nitrate [13]

-

Setup: Place a mixture of 2,5-hexanedione (1 mmol, 114 mg), the desired aryl amine (1 mmol), and a catalytic amount of uranyl nitrate hexahydrate (0.5 mol%) in a thick-walled glass tube.

-

Irradiation: Partially immerse the tube in the water bath of an ultrasonic cleaner. Irradiate the mixture at a frequency of 35-45 kHz at room temperature.

-

Monitoring: Monitor the reaction progress via TLC. Reactions are typically complete within 30-60 minutes.

-

Work-up: Upon completion, add dichloromethane (DCM, 15 mL) to the mixture.

-

Purification: Wash the organic layer with water (2 x 10 mL) to remove the catalyst. Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the pure N-aryl-2,5-dimethylpyrrole.

Strategy 4: Catalyst-Free and Solvent-Free Synthesis

Application Note: The most ideal green synthesis involves eliminating both the catalyst and the solvent. Remarkably, the Paal-Knorr synthesis of N-aryl-2,5-dimethylpyrroles can proceed efficiently under these "ultimate green conditions."[15] By simply mixing the neat reactants at room temperature, the inherent reactivity of the starting materials is sufficient to drive the reaction to completion, yielding the product in high purity after a simple work-up. This method boasts an E-Factor (Environmental Factor) approaching zero, representing the pinnacle of waste prevention in chemical synthesis.

Experimental Protocol: Catalyst- and Solvent-Free Reaction [15]

-

Reactant Mixing: In a small vial, combine 2,5-hexanedione (1.0 mmol, 114 mg) and the aryl amine (e.g., benzylamine, 1.0 mmol, 107 mg).

-

Reaction: Stir the neat mixture at room temperature using a magnetic stir bar.

-

Monitoring: The reaction progress can be observed visually as the mixture may change color or viscosity. Monitor by TLC until the starting materials are consumed (typically 1-6 hours, depending on the amine's reactivity).

-

Work-up: For many solid products, the reaction mixture will solidify upon completion. The product can be isolated by simple filtration and washing with a small amount of cold hexane or ethanol to remove any unreacted starting material.[3] No further purification is typically required.

Data Summary: Catalyst-Free and Solvent-Free Results

| Aryl Amine | Time (hours) | Temperature | Yield (%)[15] |

| Benzylamine | 1 | Room Temp | 98 |

| Aniline | 6 | Room Temp | 95 |

| p-Phenylenediamine | 2 | Room Temp | 96 |

Characterization and Validation

Confirmation of product identity and purity is essential. The synthesized N-aryl-2,5-dimethylpyrroles can be characterized using standard analytical techniques:

-

¹H NMR: Expect characteristic singlets for the two equivalent methyl groups on the pyrrole ring (δ ≈ 2.0-2.3 ppm) and a singlet for the two equivalent pyrrole protons (δ ≈ 5.8-6.3 ppm). Aromatic protons of the N-aryl substituent will appear in the typical downfield region (δ ≈ 7.0-7.8 ppm).[3]

-

¹³C NMR: Key signals include those for the methyl carbons, the two equivalent pyrrole C-H carbons, the two equivalent pyrrole quaternary carbons, and the carbons of the N-aryl ring.

-

FT-IR: Look for the absence of N-H stretching (from the starting amine) and C=O stretching (from the diketone).

-

Mass Spectrometry (MS): The molecular ion peak (M+) should correspond to the calculated molecular weight of the target compound.

Conclusion

The synthesis of N-aryl-2,5-dimethylpyrroles can be achieved with exceptional efficiency and minimal environmental impact. The protocols detailed herein—employing heterogeneous catalysis, microwave and ultrasound irradiation, and catalyst-free conditions—offer significant advantages over traditional methods. They reduce waste, conserve energy, and improve safety, aligning with the core tenets of green chemistry. By adopting these modern techniques, researchers and drug development professionals can accelerate their synthetic campaigns while upholding a commitment to sustainable scientific practice.

References

-

Paal-Knorr Pyrrole Synthesis , Organic Chemistry Portal. [Link]

-

Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol Pathway , Royal Society of Chemistry. [Link]

-

Paal–Knorr synthesis , Wikipedia. [Link]

-

Paal-Knorr Pyrrole Synthesis , SynArchive. [Link]

-

A Green Protocol for the Synthesis of N-Aryl Pyrroles: A Modified Clauson-Kaas Approach Using Zinc Catalyst , Organic Communications. [Link]

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas , CONICET. [Link]

-

Microwave-assisted synthesis of nitrogen heterocycles , Arkivoc. [Link]

-

Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection , PMC. [Link]

-

Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria , PMC. [Link]

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas , MDPI. [Link]

-

Paal–Knorr synthesis of pyrroles , RGM College Of Engineering and Technology. [Link]

-

The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles , Green Chemistry (RSC Publishing). [Link]

-

Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria , PubMed. [Link]

-

Ultrasound-assisted synthesis of 2,5-dimethyl-N-substituted pyrroles catalyzed by uranyl nitrate hexahydrate , PubMed. [Link]

-

A Facile and Green Approach for One-Pot Synthesis of New Pyrrole Derivatives by Three-Component Reaction Between Pyrrole, Arylglyoxals and Meldrum's Acid , Organic Chemistry Research. [Link]

-

Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria , ACS Publications. [Link]

-

Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity , Taylor & Francis Online. [Link]

-

Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette , ResearchGate. [Link]

-

Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b , ResearchGate. [Link]

-

Scheme 26: Microwave-assisted synthesis of N-substituted pyrroles 55 in... , ResearchGate. [Link]

-

Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection , PubMed. [Link]

-

Ultrasound-assisted green synthesis of pyrroles and pyridazines in water via three-component condensation reactions of arylglyoxals , Growing Science. [Link]

-

W-catalyzed Synthesis of N-Aryl-2,3,4,5-tetraarylpyrroles from Diarylacetylenes and Aryl Diazenes: Facile and Modular Access to N-Doped pi-Conjugated Material Precursors , ChemRxiv. [Link]

-

Tapping into the antitubercular potential of 2,5-dimethylpyrroles: a structure-activity relationship interrogation , UCL Discovery. [Link]

-

Microwave assisted synthesis of some Traditional reactions: Green chemistry approach , GSC Biological and Pharmaceutical Sciences. [Link]

-

Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities , MDPI. [Link]

-

Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach , Beilstein Journal of Organic Chemistry. [Link]

-

Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review , Elsevier. [Link]

Sources

- 1. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. mdpi.com [mdpi.com]

- 10. ajrconline.org [ajrconline.org]

- 11. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ultrasound-assisted synthesis of 2,5-dimethyl-N-substituted pyrroles catalyzed by uranyl nitrate hexahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ultrasound-assisted green synthesis of pyrroles and pyridazines in water via three-component condensation reactions of arylglyoxals » Growing Science [growingscience.com]

- 15. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Solvent-Free Synthesis of 1-(3,4-dimethylphenyl)-2,5-dimethylpyrrole

This Application Note is structured as a high-level technical guide for professional chemists, focusing on the principles of Green Chemistry (Solvent-Free Synthesis).

Abstract & Scope

This protocol details the solvent-free synthesis of 1-(3,4-dimethylphenyl)-2,5-dimethylpyrrole via the Paal-Knorr condensation.[1] By eliminating reaction solvents, this method significantly improves Atom Economy (AE) and reduces the Environmental Factor (E-factor), aligning with the 12 Principles of Green Chemistry. The protocol utilizes 3,4-dimethylaniline and 2,5-hexanedione (acetonylacetone) under mild thermal conditions to yield the target pyrrole with high purity.

Key Advantages:

-

Solvent-Free: Eliminates VOC emissions and simplifies workup.[1]

-

High Atom Economy: The only byproduct is water.[2]

-

Scalability: Suitable for gram-scale to decagram-scale synthesis.[1]

-

Catalyst-Free Option: The reaction proceeds efficiently via thermal activation, though mild acid catalysis (Silica-H₂SO₄) can be used to accelerate kinetics.[1]

Reaction Mechanism: Paal-Knorr Condensation

The synthesis follows the classical Paal-Knorr mechanism.[1] The driving force is the formation of the aromatic pyrrole ring. The reaction proceeds through the nucleophilic attack of the primary amine on the carbonyl carbons of the 1,4-diketone, followed by cyclization and double dehydration.

Mechanistic Pathway[3][4][5][6]

-

Nucleophilic Attack: The lone pair of the aniline nitrogen attacks one carbonyl group of 2,5-hexanedione.

-

Hemiaminal Formation: Formation of a mono-hemiaminal intermediate.[1]

-

Cyclization: Intramolecular attack of the nitrogen on the second carbonyl group.

-

Aromatization: Loss of two water molecules drives the equilibrium toward the stable, aromatic pyrrole system.

Figure 1: Simplified mechanistic flow of the Paal-Knorr Pyrrole Synthesis.

Materials & Equipment

Reagents

| Reagent | CAS No. | MW ( g/mol ) | Role | Hazards (GHS) |

| 3,4-Dimethylaniline | 95-64-7 | 121.18 | Nucleophile | Toxic, Irritant, Aquatic Chronic |

| 2,5-Hexanedione | 110-13-4 | 114.14 | Electrophile | Neurotoxin, Irritant |

| Silica-H₂SO₄ (Optional) | N/A | N/A | Catalyst | Corrosive |

| Ethanol | 64-17-5 | 46.07 | Recrystallization | Flammable |

Equipment

-

Reaction Vessel: 25 mL or 50 mL Round Bottom Flask (RBF) or heavy-walled pressure vial.

-

Heating Source: Oil bath or temperature-controlled heating block (set to 80°C).

-

Stirring: Magnetic stir bar (Teflon coated).

-

Monitoring: TLC plates (Silica gel 60 F254), UV lamp (254 nm).

-

Purification: Buchner funnel, vacuum filtration setup.

Experimental Protocol

Method A: Thermal Solvent-Free Synthesis (Recommended)

This method relies on thermal energy to overcome the activation barrier, avoiding external catalysts to simplify purification.

Step-by-Step Procedure:

-

Stoichiometric Calculation:

-

Target Scale: ~10 mmol.

-

Weigh 1.21 g (10 mmol) of 3,4-dimethylaniline into a 25 mL RBF.

-

Add 1.14 g (10 mmol) of 2,5-hexanedione. Note: A slight excess (1.05 eq) of the diketone can be used to ensure full consumption of the toxic aniline.

-

-

Reaction Initiation:

-

The mixture will form a biphasic liquid or a slurry depending on ambient temperature (3,4-dimethylaniline mp ~49-51°C).[1]

-

Seal the flask loosely (or use a reflux condenser if scaling up) and heat to 80°C with vigorous magnetic stirring.

-

The mixture will become a homogeneous melt.

-

-

Monitoring:

-

Monitor reaction progress via TLC (Eluent: 10% Ethyl Acetate in Hexanes).

-

Time: Reaction typically reaches completion within 2–4 hours .

-

Endpoint: Disappearance of the aniline spot (lower R_f) and appearance of the highly fluorescent pyrrole spot (high R_f).

-

-

Workup:

-

Allow the reaction mixture to cool to room temperature. It may solidify or remain a viscous oil.

-

Solidification: Add 5 mL of cold Ethanol/Water (1:1) and scratch the flask walls to induce crystallization.

-

Filtration: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (2 x 5 mL) to remove unreacted diketone and trace acid byproducts.

-

-

Purification:

-

Recrystallize the crude solid from hot ethanol or an ethanol/water mixture.

-

Dry under vacuum at 40°C for 4 hours.

-

Method B: Silica-Sulfuric Acid Catalyzed (Fast Kinetics)

For rapid synthesis (reaction times < 30 mins), use Silica-H₂SO₄ (SSA).[1]

-

Mix 10 mmol amine and 10 mmol diketone as above.

-

Add 0.1 g of Silica-H₂SO₄ catalyst.

-

Stir at 60°C . Reaction is often complete in 15–30 minutes .

-

Workup: Dilute with ethyl acetate, filter off the solid catalyst, and evaporate the solvent to obtain the product.

Workflow Visualization

Figure 2: Operational workflow for the thermal solvent-free synthesis.

Characterization & Data Analysis

Since specific literature melting points for this derivative can vary by crystal form, the following spectroscopic data is predicted based on structural analogs (e.g., 1-(2,4-dimethylphenyl) and 1-(4-methylphenyl) derivatives).

Expected Physical Properties:

-

Appearance: White to off-white crystalline solid or viscous oil (dependent on purity).[1]

-

Melting Point: Expected range 50–80°C (Determine experimentally).

-

Solubility: Soluble in CHCl₃, DCM, EtOAc; Insoluble in water.

Spectroscopic Validation (¹H NMR, 400 MHz, CDCl₃): The symmetry of the pyrrole ring and the substitution pattern of the phenyl ring are diagnostic.

| Proton (H) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Pyrrole-CH | 5.85 – 5.90 | Singlet (s) | 2H | C3, C4 of Pyrrole |

| Ar-H | 6.90 – 7.20 | Multiplet (m) | 3H | Phenyl Ring Protons |

| Ar-CH₃ | 2.25 – 2.35 | Singlet (s) | 6H | Methyls on Phenyl (3,4-pos) |

| Pyrrole-CH₃ | 2.00 – 2.05 | Singlet (s) | 6H | Methyls on Pyrrole (2,5-pos) |

Mass Spectrometry (GC-MS / ESI):

-

Molecular Formula: C₁₄H₁₇N[1]

-

Calculated Mass: 199.14 g/mol [1]

-

Expected Ion: [M]⁺ or [M+H]⁺ at m/z ~199 .[1]

Safety & Handling (MSDS Highlights)

-

3,4-Dimethylaniline: Highly toxic by inhalation and skin contact.[3] Potential carcinogen.[3] Action: Handle only in a fume hood with double nitrile gloves.

-

2,5-Hexanedione: Neurotoxin. Can cause peripheral neuropathy upon chronic exposure. Action: Avoid breathing vapors; keep vessels closed.

-

General: The solvent-free nature reduces fire risk, but the reaction is exothermic. Ensure temperature control to prevents runaway heating.

References

-

Banik, B. K., et al. (2003). "Microwave-induced stereoselective synthesis of beta-lactams and pyrroles." Tetrahedron Letters. [1]

-

Amarnath, V., et al. (1991). "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry.

-

Aghapoor, K., et al. (2006). "A Green and Solvent-Free Procedure for the Paal-Knorr Pyrrole Synthesis." Synlett.

-

Santa Cruz Biotechnology. "1-(3,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole Product Data."

-

PubChem. "Compound Summary: 2,5-Dimethyl-1-phenyl-1H-pyrrole (Analog)."[1] [1]

Sources

Application Note: C3-Functionalization of 1-(3,4-dimethylphenyl)-2,5-dimethylpyrrole

Introduction & Mechanistic Rationale

This guide details the synthetic protocols for functionalizing 1-(3,4-dimethylphenyl)-2,5-dimethylpyrrole at the C3 position. This substrate represents a "Paal-Knorr" pyrrole where the classic

The "Beta-Only" Reactive Landscape

Unlike unsubstituted pyrroles, which react preferentially at C2/C5, this substrate forces Electrophilic Aromatic Substitution (EAS) to the

-

Steric Environment: The N-(3,4-dimethylphenyl) group is twisted out of the pyrrole plane (dihedral angle

40-60°) to minimize steric clash with the 2,5-methyl groups. This increases solubility in non-polar solvents (DCM, Toluene) compared to N-phenyl analogs. -

Electronic Activation: The pyrrole ring is highly electron-rich (

-excessive). The 2,5-methyl groups provide inductive donation (+I), further activating the C3 position for electrophilic attack.

Mechanistic Pathway (Vilsmeier-Haack)

The following diagram illustrates the dominant EAS pathway using the Vilsmeier-Haack reaction as a model. Note the formation of the iminium intermediate at C3, the only available nucleophilic site.

Figure 1: Mechanistic pathway for C3-selective formylation. The 2,5-methyl groups block

Experimental Protocols

Protocol A: C3-Formylation (Vilsmeier-Haack)

Objective: Introduction of a reactive aldehyde handle (-CHO) at C3. Scope: Precursor for reductive aminations, Wittig reactions, or Knoevenagel condensations.

Reagents:

-

Substrate (1.0 equiv)

-

Phosphorus Oxychloride (

, 1.2 equiv) - -Dimethylformamide (DMF, 1.5 equiv)

-

Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

-

Reagent Formation: In a flame-dried flask under

, cool DMF (1.5 equiv) to 0°C. Add -

Addition: Dissolve 1-(3,4-dimethylphenyl)-2,5-dimethylpyrrole (1.0 equiv) in anhydrous DCM (5 mL/mmol). Cannulate this solution slowly into the Vilsmeier salt suspension at 0°C.

-

Reaction: Allow to warm to room temperature (RT) and reflux (40°C) for 2 hours. Monitor by TLC (formation of a polar, UV-active spot).

-

Hydrolysis (Critical): Cool to 0°C. Add saturated aqueous Sodium Acetate (

) slowly. Caution: Exothermic. Stir vigorously for 1 hour to hydrolyze the iminium salt. -

Workup: Separate layers. Extract aqueous layer with DCM (

). Wash combined organics with brine, dry over -

Purification: Recrystallize from EtOH or flash chromatography (Hexane/EtOAc 9:1).

Protocol B: C3-Acylation (Friedel-Crafts)

Objective: Synthesis of C3-ketone derivatives (e.g., acetyl, benzoyl).

Note: Classical Lewis acids (

Reagents:

-

Substrate (1.0 equiv)

-

Acyl Chloride (e.g., Acetyl Chloride, 1.1 equiv)

- (1.0 M in DCM, 1.1 equiv)

-

DCM (anhydrous)

Step-by-Step Methodology:

-

Setup: Dissolve substrate in DCM (0.2 M) under Argon at 0°C.

-

Lewis Acid Addition: Add

dropwise. The solution may darken (complex formation). -

Electrophile Addition: Add the acyl chloride slowly.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT.

-

Quench: Pour into ice-water containing 1M HCl (to break Sn-complexes).

-

Workup: Extract with DCM. Wash with

(aq) to remove acid traces.

Protocol C: Pd-Catalyzed C-H Arylation (Direct C3-Arylation)